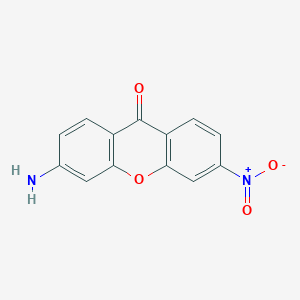

3-Amino-6-Nitro-9H-Xanthone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H8N2O4 |

|---|---|

Peso molecular |

256.21 g/mol |

Nombre IUPAC |

3-amino-6-nitroxanthen-9-one |

InChI |

InChI=1S/C13H8N2O4/c14-7-1-3-9-11(5-7)19-12-6-8(15(17)18)2-4-10(12)13(9)16/h1-6H,14H2 |

Clave InChI |

OTOXBQWNYXLMOT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

Origen del producto |

United States |

The Historical Journey and Evolution of Xanthone Chemistry

The story of xanthone (B1684191) chemistry began in 1821 with the isolation of gentisin, a naturally occurring xanthone, from the roots of Gentiana lutea. The fundamental structure, a dibenzo-γ-pyrone scaffold known as 9H-xanthen-9-one, has since been identified in a vast array of natural products from terrestrial and marine plants, fungi, and lichens. Over 200 natural xanthones have been identified, many of which are phytochemicals found in plant families such as Clusiaceae and Gentianaceae.

Early research focused on the isolation and structural elucidation of these natural xanthones. However, the field has evolved significantly, with a growing emphasis on the total synthesis of these complex molecules and the development of novel synthetic methodologies. This shift has been driven by the recognition of the therapeutic potential of xanthone derivatives, leading to extensive research into their synthesis and biological activities.

The Privileged Status of the Xanthone Core in Academic Synthesis

The xanthone (B1684191) core is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated classes of protein receptors with high affinity. The structural characteristics of the xanthone nucleus, including its rigid and planar tricyclic system, a central carbonyl group, and the ability to be functionalized at various positions, make it an ideal starting point for the design of new bioactive molecules.

The versatility of the xanthone scaffold has led to the synthesis of extensive libraries of derivatives, which have been investigated for a wide range of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The ability to systematically modify the xanthone core allows chemists to fine-tune the pharmacological properties of the resulting compounds, making it a highly attractive target for drug discovery programs.

The Scientific Rationale for Investigating Amino and Nitro Functionalized Xanthones

The introduction of amino and nitro groups onto the xanthone (B1684191) scaffold is a key strategy in the development of new therapeutic agents. These functional groups can significantly influence the electronic properties, solubility, and biological activity of the parent molecule.

The nitro group, being a strong electron-withdrawing group, can modulate the reactivity of the xanthone core and is often a precursor to the amino group through chemical reduction. Aminoxanthones, in turn, are of particular interest as the amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the amino group provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains to explore structure-activity relationships.

Research into amino-substituted xanthenones has shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines. nih.gov Notably, some derivatives have demonstrated the ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. nih.gov

Key Academic Research Areas Involving 3 Amino 6 Nitro 9h Xanthone

Classical and Established Routes to the Xanthone Nucleus

The synthesis of the dibenzo-γ-pyrone scaffold, the core of all xanthones, has been a subject of extensive research for over a century. up.ptfrontiersin.org These established methods provide the fundamental framework upon which more complex, substituted xanthones are built. researchgate.netresearchgate.net The most prevalent strategies involve either the one-step condensation of two aromatic precursors or two-step processes that proceed via a benzophenone (B1666685) or diaryl ether intermediate. up.ptresearchgate.netnih.gov

Condensation Reactions in Xanthone Core Construction

Condensation reactions represent a direct and popular approach for assembling the xanthone nucleus from readily available aryl building blocks. rsc.org The classical Grover, Shah, and Shah reaction is a prominent example, typically involving the condensation of a salicylic (B10762653) acid derivative with a phenol in the presence of a condensing agent like zinc chloride in phosphoryl chloride. up.ptrsc.org For this method to yield a xanthone directly in one pot, the intermediate benzophenone must possess an additional hydroxyl group at a position that facilitates cyclization. up.pt

Modifications to this approach have sought to improve yields and broaden the substrate scope under milder conditions. The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven to be a highly effective condensing agent, particularly for reactions involving electron-rich phenols like phloroglucinol, often providing high yields of the xanthone product directly. up.pttubitak.gov.tr However, this method is generally limited to very electron-rich phenol substrates. tubitak.gov.tr

More recent developments have employed metal catalysis to facilitate condensation. For instance, nano-CuFe₂O₄ has been used to catalyze the condensation of 2-nitrobenzaldehydes with various phenols to afford xanthone derivatives in good yields. rsc.org Another strategy involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates, which proceeds through a tandem intermolecular nucleophilic coupling with an aryne intermediate followed by intramolecular cyclization. nih.gov

Table 1: Comparison of Selected One-Step Condensation Methodologies for Xanthone Synthesis

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Grover, Shah, and Shah | Salicylic acid derivative + Phenol | ZnCl₂/POCl₃ | Classical method; limitations based on phenol substitution. up.ptrsc.org | up.ptrsc.org |

| Eaton's Reagent | Salicylic acid derivative + Phenol | P₂O₅/MeSO₃H | High yields with electron-rich phenols. up.pttubitak.gov.tr | up.pttubitak.gov.tr |

| Copper-Catalyzed | 2-Nitrobenzaldehyde + Phenol | nano-CuFe₂O₄/K₃PO₄ | Good tolerance for different phenol substituents. rsc.org | rsc.org |

Intramolecular Cyclization Approaches to Xanthones

Two-step syntheses that rely on an intramolecular cyclization event are common and versatile, often overcoming the limitations of one-pot condensations. up.ptresearchgate.net These routes typically proceed through either a 2,2'-dihydroxybenzophenone (B146640) or a 2-aryloxybenzoic acid intermediate. researchgate.netnih.gov

The benzophenone route involves an initial Friedel-Crafts acylation to form the 2,2'-dihydroxybenzophenone, which is subsequently cyclized via dehydration to form the xanthone. up.ptresearchgate.net The diaryl ether pathway often utilizes an Ullmann condensation to create a 2-aryloxybenzoic acid intermediate, which then undergoes an intramolecular electrophilic cycloacylation to close the pyrone ring. researchgate.netnih.gov Polyphosphoric acid is a common reagent for this cyclization step. mdpi.com

Targeted Synthesis Strategies for 3-Amino-6-Nitro-9H-Xanthone

The synthesis of the specifically substituted 3-Amino-6-Nitro-9H-Xanthone requires a regiocontrolled, multi-step approach where the functional groups are introduced deliberately at the desired positions.

Regioselective Introduction of Nitro Functionality

Achieving the 6-nitro substitution pattern on the xanthone core is accomplished by using a starting material that already contains a nitro group at the correct position relative to the atoms that will form the pyrone ring. A documented synthesis of 3-Amino-6-Nitro-9H-Xanthone starts with 2-chloro-4-nitrobenzoic acid. amanote.com Here, the nitro group is positioned at C4 of the benzoic acid, which ultimately becomes the C6 position of the final xanthone product after condensation and cyclization.

Another strategy involves the cyclization of a 2-aryloxybenzoic acid intermediate, such as 2-(3-aminophenoxy)-5-nitrobenzoic acid, which can be prepared and then cyclized to yield the desired 3-amino-6-nitroxanthone skeleton. The synthesis of 1-chloro-4-nitro-9H-xanthen-9-one from 2-(5-chloro-2-nitrophenyloxy)benzoic acid demonstrates a similar principle, where the nitro group's position is predetermined by the precursor. mdpi.com The presence of the electron-withdrawing nitro group can influence the reactivity and cyclization conditions. google.comnih.gov

Methodologies for Amino Group Incorporation and Interconversion from Nitro Precursors

The introduction of the amino group at the C3 position is typically achieved in one of two ways: by using a precursor already containing the amino functionality (often in a protected form) or by introducing a nitro group and subsequently reducing it.

In the synthesis starting from 2-chloro-4-nitrobenzoic acid, the other precursor used is 3-acetamidophenol. amanote.com The amino group is present from the start but is protected as an acetamide (B32628). This protecting group prevents unwanted side reactions during the initial coupling and cyclization steps and can be hydrolyzed in a later step to reveal the free amine.

Alternatively, an amino group can be generated from a nitro group. This is a common transformation in aromatic chemistry and is a key strategy for synthesizing aminoxanthones. researchgate.netresearchgate.net For example, a 3,6-dinitroxanthone could theoretically be selectively reduced, or a 3-nitroxanthone derivative could be synthesized and then reduced. A standard method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, which effectively converts a nitro group to an amino group on the xanthone scaffold. mdpi.com

Table 2: Methods for Amino Group Introduction in Xanthone Synthesis

| Method | Strategy | Reagents/Precursors | Key Features | Reference |

|---|---|---|---|---|

| Protected Precursor | Incorporation of an amine-containing building block. | 3-Acetamidophenol | Amine is protected during core synthesis, deprotected later. | amanote.com |

Multi-Step Synthesis Design for Orthogonal Functionalization

The successful synthesis of asymmetrically substituted molecules like 3-Amino-6-Nitro-9H-Xanthone hinges on a carefully designed multi-step pathway that allows for orthogonal functionalization. This means that reactions can be performed on one part of the molecule without affecting other reactive functional groups. libretexts.org

The synthesis of 3-Amino-6-Nitro-9H-Xanthone from 2-chloro-4-nitrobenzoic acid and 3-acetamidophenol is a prime example of such a design. amanote.com This strategy involves:

Pre-functionalized Starting Materials : The nitro and protected amino groups are present on the separate aromatic precursors before they are joined. This ensures absolute regiochemical control.

Ullmann Condensation : The two precursors are coupled to form a diaryl ether intermediate, 2-(3-acetamidophenoxy)-5-nitrobenzoic acid. This reaction specifically forms the ether linkage.

Cyclization : The diaryl ether undergoes intramolecular cyclization, often using a strong acid like concentrated sulfuric acid, to form the pyrone ring, yielding 3-acetamido-6-nitro-9H-xanthone.

Deprotection : The final step is the hydrolysis of the acetamide protecting group to furnish the target compound, 3-Amino-6-Nitro-9H-Xanthone.

This sequential approach, which relies on the differential reactivity of the functional groups and the use of protecting groups, is fundamental to creating complex, specifically substituted xanthones. libretexts.orgnih.gov It allows for the construction of a diverse library of analogues by simply changing the starting materials or by performing further selective reactions on the final product. nih.gov

Advanced Synthetic Techniques and Green Chemistry in Xanthone Synthesis

The synthesis of the xanthone scaffold has evolved significantly from classical methods, with a modern emphasis on advanced techniques that align with the principles of green chemistry. chemicalbook.com These methodologies aim to improve reaction rates, enhance yields, and reduce waste by employing catalysis, alternative energy sources, and sustainable reaction media. chemicalbook.comcore.ac.uk

Catalytic Approaches to Xanthone Formation and Functionalization

Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules like xanthones. conicet.gov.ar Both homogeneous and heterogeneous catalysts have been successfully applied, providing alternatives to traditional stoichiometric methods. conicet.gov.ar

A variety of metal-based catalysts have been developed for xanthone synthesis. Rhodium (Rh) catalysis, for instance, enables the coupling of salicylaldehydes with 1,4-benzoquinones or 1,4-hydroquinones through a cascade C-H/O-H functionalization and annulation process, yielding highly functionalized xanthones. researchgate.net Palladium (Pd) catalysts are used in tandem cyclization/cross-coupling reactions, while copper (Cu) has been employed for the ortho-acylation of phenols with aryl aldehydes as a step toward xanthone formation. researchgate.net Copper(II) triflate (Cu(OTf)₂) has also been identified as an essential catalyst for certain xanthone-forming transformations from diaryl ethers. conicet.gov.ar

Beyond transition metals, metal-free catalytic systems are gaining prominence. Visible-light photocatalysis using organic dyes like riboflavin (B1680620) tetraacetate and molecular oxygen as the oxidant provides a green pathway for the oxidation of 9H-xanthenes to their corresponding xanthones. mdpi.com This method avoids the use of metal catalysts and harsh oxidants. mdpi.com Other approaches include the use of Nafion®-H, a perfluorinated resinsulfonic acid, which has shown excellent yields in the condensation step of xanthone synthesis. up.pt

Table 1: Comparison of Selected Catalytic Methods in Xanthone Synthesis

| Catalyst System | Reactants | Method | Key Advantages | Reference |

| Rhodium (Rh) complexes | Salicylaldehydes and 1,4-benzoquinones | Cascade C-H activation/annulation | High functional group tolerance, access to complex natural products. researchgate.net | researchgate.net |

| Palladium (Pd) catalysts | 3-Alkynyl chromone (B188151) and aryl iodide | Tandem cyclization/cross-coupling | Chemo- and regiocontrolled synthesis. researchgate.net | researchgate.net |

| Copper(II) chloride (CuCl₂) | Phenols and aryl aldehydes | Intermolecular ortho-acylation | Forms key benzophenone intermediate. researchgate.net | researchgate.net |

| Riboflavin tetraacetate | 9H-Xanthenes | Visible-light aerobic photo-oxidation | Metal-free, uses O₂ as oxidant, environmentally friendly. mdpi.com | mdpi.com |

| HBF₄/SiO₂ | Aldehydes, 2-naphthol, 1,3-dicarbonyls | One-pot, three-component reaction | Efficient, solvent-free conditions, good to excellent yields. researchgate.net | researchgate.net |

| Ytterbium Triflate (Yb(OTf)₃) | 2-Hydroxybenzoic acids and phenols | Microwave-assisted synthesis | Good yields, significantly shortened reaction times. researchgate.net | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) for Xanthones

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and improved selectivity compared to conventional heating methods. researchgate.netresearchgate.net This "non-classical" methodology has been successfully applied to the synthesis of various xanthone derivatives, including prenylated xanthones. core.ac.ukresearchgate.net

The primary advantages of MAOS are the dramatic reduction in reaction times, often from hours or days to mere minutes, and the potential for cleaner reactions with fewer byproducts. researchgate.netresearchgate.net For example, the synthesis of xanthone derivatives from salicylic acid and various phenols using ytterbium triflate as a catalyst was achieved in 72-98% yield within just 5 minutes of microwave irradiation. researchgate.net

Furthermore, MAOS can be effectively combined with other green chemistry techniques. The coupling of microwave irradiation with heterogeneous catalysts, such as montmorillonite (B579905) K10 clay, has been shown to drastically increase product yields and decrease reaction times in the synthesis of prenylated xanthones, even under solvent-free conditions. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Xanthones

| Reactants | Catalyst/Promoter | Conditions | Yield | Time | Reference |

| 2-Hydroxybenzoic acids, Phenols | Yb(OTf)₃ | Microwave Irradiation | 72-98% | 5 min | researchgate.net |

| Hydroxyxanthones, Prenyl bromide | Montmorillonite K10 Clay | Microwave, Solvent-free | High | Short | researchgate.net |

| 2-Methoxybenzoyl chloride, Substituted phenol | Alkaline cyclization step | Microwave Irradiation | - | - | mdpi.com |

Solvent-Free and Sustainable Reaction Systems

The development of solvent-free reaction conditions is a key goal of green chemistry, as it minimizes the use of volatile and often toxic organic solvents, reducing waste and environmental impact. researchgate.netmdpi.com Several successful solvent-free systems have been reported for the synthesis of xanthones and their precursors. researchgate.net

One effective approach involves the use of solid-supported catalysts. For instance, HBF₄/SiO₂ has been used as an efficient and inexpensive catalyst for the one-pot, three-component synthesis of benzo[a]xanthen-11-one derivatives at 80°C under solvent-free conditions, affording products in good to excellent yields. researchgate.net Similarly, the use of a recyclable heterogeneous catalyst like DABCO/Amberlyst-15 has been demonstrated for the synthesis of xanthene derivatives under solventless conditions. mdpi.com

These methods are often combined with other green techniques, such as microwave irradiation, to further enhance reaction rates and efficiency. researchgate.net The use of molecular oxygen from the air as the terminal oxidant, often facilitated by photocatalysis, represents another sustainable strategy that avoids the need for stoichiometric chemical oxidants. mdpi.comresearchgate.net

Flow Chemistry and Automation in Xanthone Synthesis (Emerging Trends)

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a rapidly emerging technology in organic synthesis. sci-hub.seresearchgate.net It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

The integration of heterogeneous catalysis with continuous flow chemistry presents a promising avenue for the optimization of xanthone synthesis. researchgate.net This combination can lead to reduced reaction times, improved product consistency, and more efficient resource utilization. researchgate.net Automated flow platforms can further accelerate the discovery and optimization of reaction conditions for synthesizing new derivatives. sci-hub.seacs.org

While specific applications to 3-Amino-6-Nitro-9H-Xanthone are still emerging, the principles of flow chemistry are highly applicable to the multi-step synthesis of such functionalized molecules. The technology's ability to safely handle reactive intermediates and allow for telescoping of reaction steps without intermediate isolation makes it a powerful tool for developing more efficient and automated manufacturing processes for pharmaceutical-grade xanthones. researchgate.netresearchgate.net

Optimization of Synthetic Pathways and Yield Enhancement for 3-Amino-6-Nitro-9H-Xanthone

A plausible synthetic route involves:

Xanthone Core Synthesis : A key step is the formation of a dihydroxyxanthone intermediate. Methods like the Grover, Shah, and Shah reaction or cyclodehydration of a 2,2'-dihydroxybenzophenone precursor could be employed. up.pt Optimization here would involve screening different catalysts (e.g., Eaton's reagent) and reaction conditions to maximize the yield of the desired xanthone isomer. up.pt

Nitration : The subsequent step would be the regioselective nitration of the xanthone core to introduce the nitro group at the C-6 position. This is a critical step where optimization is needed to control the position and degree of nitration, minimizing the formation of unwanted isomers. This involves careful selection of the nitrating agent, temperature, and reaction time.

Reduction : The final step is the reduction of the nitro group to an amino group to yield the target compound. researchgate.net A variety of reducing agents can be used, and the choice depends on the presence of other functional groups. Optimization would focus on selecting a mild yet efficient reducing agent that provides a high yield of the amine without affecting the xanthone core or other substituents.

Chemical Transformations of the Amino Group

The amino group in the 3-position of the xanthone core serves as a primary site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs.

Acylation and Amidation Reactions for Amide Linkages

The primary amino group of 3-Amino-6-Nitro-9H-Xanthone readily undergoes acylation and amidation reactions to form stable amide linkages. These reactions are typically carried out by treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This straightforward transformation allows for the introduction of a wide array of substituents, thereby modifying the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.

For instance, reaction with various substituted benzoyl chlorides can yield a library of N-(6-nitro-9-oxo-9H-xanthen-3-yl)benzamide derivatives. The specific nature of the substituent on the benzoyl chloride can be systematically varied to explore structure-activity relationships in medicinal chemistry or materials science contexts.

Table 1: Examples of Acylation and Amidation Reactions

| Acylating Agent | Resulting Derivative |

| Acetyl Chloride | N-(6-nitro-9-oxo-9H-xanthen-3-yl)acetamide |

| Benzoyl Chloride | N-(6-nitro-9-oxo-9H-xanthen-3-yl)benzamide |

| 4-Methoxybenzoyl Chloride | 4-methoxy-N-(6-nitro-9-oxo-9H-xanthen-3-yl)benzamide |

Alkylation and Arylation at Nitrogen

Alkylation and arylation of the amino group introduce carbon-based substituents directly onto the nitrogen atom. Alkylation can be achieved using alkyl halides, while arylation often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These modifications significantly impact the electronic properties and three-dimensional shape of the original molecule. The introduction of alkyl or aryl groups can enhance solubility in nonpolar solvents and can be a key step in the synthesis of more complex derivatives.

Diazotization and Subsequent Transformations

The primary aromatic amino group of 3-Amino-6-Nitro-9H-Xanthone can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations. For example, it can be subjected to Sandmeyer-type reactions to introduce a range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, onto the xanthone core at the 3-position. This provides a powerful tool for introducing functionalities that are not easily accessible through direct substitution methods.

Chemical Transformations of the Nitro Group

The nitro group at the 6-position is a strong electron-withdrawing group that significantly influences the reactivity of the xanthone system. Its transformation is a key strategy for further diversification.

Selective Reduction to Amino Groups

The selective reduction of the nitro group to a primary amino group is a fundamental transformation in the derivatization of 3-Amino-6-Nitro-9H-Xanthone. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic character of the xanthone scaffold. A variety of reducing agents can be employed for this purpose, with common choices including sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh3)4, or catalytic hydrogenation. jsynthchem.com This transformation yields 3,6-diamino-9H-xanthone, a key intermediate that opens up a new set of derivatization possibilities at both amino positions. The resulting diamino derivative can undergo further reactions such as bis-acylation or differential functionalization of the two amino groups.

Table 2: Reduction of the Nitro Group

| Reagent | Product |

| NaBH4 / Ni(PPh3)4 | 3,6-Diamino-9H-xanthen-9-one |

| H2, Pd/C | 3,6-Diamino-9H-xanthen-9-one |

Nucleophilic Aromatic Substitution Involving the Nitro Moiety (where applicable)

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA_r) reactions, particularly when positioned ortho or para to a suitable leaving group. wikipedia.org In the context of 3-Amino-6-Nitro-9H-Xanthone itself, the nitro group at position 6 activates the aromatic ring, but a direct displacement of the nitro group by a nucleophile is generally challenging without a good leaving group at an adjacent position. However, in derivatives of 3-Amino-6-Nitro-9H-Xanthone where a leaving group (e.g., a halogen) is introduced at a position activated by the nitro group (e.g., position 5 or 7), the nitro group plays a crucial role in facilitating nucleophilic substitution. wikipedia.orgnih.gov In such cases, a wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the leaving group to introduce new functionalities. The nitro group stabilizes the intermediate Meisenheimer complex, which is a key step in the S_NAr mechanism. wikipedia.orgnih.gov

Modifications to the Xanthone Ring System

The xanthone ring system of 3-amino-6-nitro-9H-xanthone is a prime target for structural modifications to generate novel analogues with potentially enhanced biological activities. These modifications can be achieved through several synthetic approaches, including electrophilic aromatic substitution and ring annulation or expansion strategies.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orggeeksforgeeks.org The outcome of such reactions on the 3-amino-6-nitro-9H-xanthone core is dictated by the electronic effects of the existing amino (-NH₂) and nitro (-NO₂) groups. libretexts.orgscispace.com

The amino group at the C-3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. scispace.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through a resonance effect, stabilizing the cationic intermediate formed during the substitution. libretexts.orgrsc.org Conversely, the nitro group at the C-6 position is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. libretexts.orgscispace.com

Given these competing influences, the regioselectivity of electrophilic aromatic substitution on 3-amino-6-nitro-9H-xanthone can be predicted. The activating effect of the amino group is generally stronger than the deactivating effect of the nitro group. Therefore, substitution is most likely to occur on the ring bearing the amino group. The available positions for substitution are C-2 and C-4 (ortho to the amino group) and C-1 (para to the amino group, though this position is part of the fused ring system and less accessible).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Amino-6-Nitro-9H-Xanthone

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2-Nitro-3-amino-6-nitro-9H-xanthone and/or 4-Nitro-3-amino-6-nitro-9H-xanthone | The amino group strongly activates the ortho and para positions towards nitration. The existing nitro group deactivates the other ring. |

| Halogen (e.g., Br₂/FeBr₃) | 2-Bromo-3-amino-6-nitro-9H-xanthone and/or 4-Bromo-3-amino-6-nitro-9H-xanthone | The amino group directs halogenation to the ortho and para positions. |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | 3-Amino-6-nitro-9H-xanthone-2-sulfonic acid and/or 3-Amino-6-nitro-9H-xanthone-4-sulfonic acid | The amino group directs sulfonation to the ortho and para positions. |

| Alkyl Halide/Lewis Acid (Friedel-Crafts Alkylation) | 2-Alkyl-3-amino-6-nitro-9H-xanthone and/or 4-Alkyl-3-amino-6-nitro-9H-xanthone | The amino group directs alkylation to the ortho and para positions. Note: The amino group can complex with the Lewis acid catalyst, potentially impeding the reaction. |

| Acyl Halide/Lewis Acid (Friedel-Crafts Acylation) | 2-Acyl-3-amino-6-nitro-9H-xanthone and/or 4-Acyl-3-amino-6-nitro-9H-xanthone | The amino group directs acylation to the ortho and para positions. Similar to alkylation, the amino group may interfere with the catalyst. |

It is important to note that steric hindrance may influence the ratio of ortho to para substituted products.

Annulation reactions, which involve the formation of a new ring fused to the existing xanthone scaffold, can lead to significant structural diversification. chim.it These reactions can introduce new heterocyclic or carbocyclic ring systems, potentially altering the pharmacological profile of the parent molecule. For instance, reactions involving the amino group, such as condensation with dicarbonyl compounds, could lead to the formation of fused heterocyclic rings.

Ring-expansion strategies, while less common for the xanthone core itself, could theoretically be explored. Such transformations would fundamentally alter the tricyclic framework, leading to novel classes of compounds.

Table 2: Potential Annulation Reactions Starting from 3-Amino-6-Nitro-9H-Xanthone

| Reagent | Potential Product Type | Reaction Principle |

| 1,3-Dicarbonyl compounds | Fused pyrimidine (B1678525) or diazepine (B8756704) derivatives | Condensation with the amino group to form a new heterocyclic ring. |

| α-Haloketones | Fused oxazole (B20620) or thiazole (B1198619) derivatives (if sulfur is introduced) | Cyclization reaction involving the amino group and the ketone functionality. |

| Nitroalkenes | Fused nitrogen-containing heterocycles | [3+2] annulation reactions can occur with nitroalkenes, leading to five-membered nitrogen heterocycles. chim.it |

Design Principles for Libraries of 3-Amino-6-Nitro-9H-Xanthone Derivatives

The generation of chemical libraries based on the 3-amino-6-nitro-9H-xanthone scaffold is a powerful approach for discovering new bioactive compounds. rsc.orgnih.gov Combinatorial chemistry principles can be applied to systematically modify the core structure and explore a wide range of chemical space. wikipedia.orgosdd.netnih.gov

The design of such libraries should be guided by structure-activity relationship (SAR) studies, which help in identifying key pharmacophoric features and the influence of different substituents on biological activity. nih.gov The amino and nitro groups on the xanthone core serve as versatile handles for derivatization.

Key Design Principles:

Scaffold Hopping and Core Modification: While maintaining the xanthone core, modifications can be made to the peripheral positions as described in section 3.3.1. Furthermore, the lactone bridge could potentially be modified.

Functional Group Interconversion: The amino group can be acylated, alkylated, or converted to other functional groups to probe the effect of different substituents at the C-3 position. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be a site for nucleophilic aromatic substitution under certain conditions.

Side Chain Diversity: Attaching a variety of side chains to the functional groups can modulate properties such as solubility, lipophilicity, and target-binding interactions. acs.org The use of diverse building blocks in a combinatorial fashion is central to this approach. nih.gov

Privileged Structure-Based Design: The xanthone scaffold is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds. nih.gov Library design can leverage this by incorporating fragments or motifs known to interact with specific biological targets.

Table 3: A Hypothetical Combinatorial Library Design for 3-Amino-6-Nitro-9H-Xanthone Derivatives

| Scaffold Position | R1 (at C-3) | R2 (at C-6) | R3 (at peripheral positions) |

| Building Blocks | H (unmodified) | NO₂ (unmodified) | H (unmodified) |

| Acyl groups (e.g., acetyl, benzoyl) | NH₂ (from reduction of NO₂) | Halogens (Br, Cl) | |

| Alkyl groups (e.g., methyl, ethyl) | NHR' (from functionalization of NH₂) | Alkyl groups | |

| Sulfonyl groups | Sulfonic acid groups | ||

| Rationale | Probing the effect of electron-withdrawing and electron-donating groups at the C-3 position. | Introducing a new site for functionalization and altering the electronic properties of the second ring. | Exploring the impact of substitution on the overall physicochemical properties and biological activity. |

By systematically combining these building blocks, a large and diverse library of 3-amino-6-nitro-9H-xanthone derivatives can be generated for high-throughput screening and the identification of novel lead compounds.

Elucidation of Reaction Mechanisms in Xanthone Synthesis

The synthesis of the xanthone core is most commonly achieved through the cyclization of benzophenone intermediates or the condensation of a salicylic acid derivative with a phenol. up.pt A key synthetic route to 3-Amino-6-Nitro-9H-Xanthone involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-acetamidophenol, followed by cyclization. amanote.com The elucidation of the mechanisms of these synthetic steps is critical for improving yield and purity.

For instance, the Grover, Shah, and Shah (GSS) reaction, a common method for xanthone synthesis, involves the condensation of a salicylic acid and a phenol. up.pt The reaction proceeds via a benzophenone intermediate, and the subsequent intramolecular cyclization is often the key step. up.ptcore.ac.uk Kinetic analysis of similar cyclization reactions, such as those in the synthesis of other heterocyclic compounds, can help in understanding the factors that influence the reaction rate, including temperature, catalyst concentration, and solvent polarity. nih.gov

Table 1: Factors Influencing Reaction Kinetics in Xanthone Synthesis

| Factor | Description | Potential Effect on 3-Amino-6-Nitro-9H-Xanthone Synthesis |

| Catalyst | Acid catalysts like ZnCl₂, PPA, or Eaton's reagent are often used. up.ptnih.gov | The choice and concentration of the acid catalyst can significantly affect the rate of the intramolecular cyclization to form the xanthone ring. |

| Temperature | Reactions are often conducted at elevated temperatures. up.ptnih.gov | Higher temperatures generally increase the reaction rate but can also lead to side products if not carefully controlled. |

| Solvent | Polar aprotic or protic solvents can be used. nih.gov | Solvents capable of stabilizing polar transition states, such as DMF or water, can accelerate rearrangement and cyclization steps. nih.gov |

| Leaving Group | In syntheses starting from precursors like 2-chloro-4-nitrobenzoic acid, the nature of the leaving group (e.g., Cl⁻) is crucial. amanote.com | A good leaving group facilitates the initial nucleophilic substitution reaction, which can be a rate-determining step. |

The synthesis of xanthones from benzophenone precursors involves an intramolecular electrophilic aromatic substitution or a related cyclization mechanism. The key intermediate is the benzophenone itself, which must adopt a specific conformation to allow for the ring-closing reaction. up.pt

In the biosynthetic pathway of many natural xanthones, a benzophenone intermediate is formed via a Claisen condensation, followed by phenolic coupling to yield the xanthone core. nih.gov Computational studies on analogous systems suggest that the stability of the transition state during cyclization is a critical factor. nih.gov Polar solvents have been shown to accelerate Claisen rearrangements by stabilizing the polar transition state. nih.gov

For the synthesis of 3-Amino-6-Nitro-9H-Xanthone, the cyclization of the N-(3-hydroxyphenyl)acetamido-4-nitro-benzophenone intermediate would proceed through a transition state where the hydroxyl group of the phenol ring attacks the carbonyl carbon of the benzophenone. The electron-withdrawing nitro group and the electron-donating amino (or acetamido) group on the xanthone precursor influence the electron density at the reaction centers, thereby affecting the stability of intermediates and the energy of the transition state.

Mechanistic Pathways of Functional Group Interconversions

The nitro and amino groups on the 3-Amino-6-Nitro-9H-Xanthone scaffold are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group. This conversion is a key step in synthesizing various aminoxanthone derivatives. researchgate.netresearchgate.net The reduction typically proceeds through a series of intermediates.

Mechanism of Nitro Group Reduction: The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron reduction. Using common reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (e.g., H₂/Pd-C), the reaction is believed to proceed through the following intermediates:

Nitroso (–NO): The nitro group is first reduced to a nitroso group.

Hydroxylamine (B1172632) (–NHOH): The nitroso group is further reduced to a hydroxylamine derivative.

Amine (–NH₂): The final reduction of the hydroxylamine yields the primary amine.

The specific mechanism and the stability of these intermediates can be influenced by the reaction conditions and the electronic nature of the xanthone core.

The amino group at the C-3 position is a versatile functional handle for introducing new substituents and building more complex molecules.

Table 2: Common Derivatization Reactions of the Amino Group

| Reaction | Reagents | Mechanistic Pathway | Product Type | Reference |

| Acylation | Acyl chlorides, Anhydrides | Nucleophilic acyl substitution: The amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. | Amides (e.g., acetamides) | researchgate.net |

| Sulfonylation | Sulfonyl chlorides | Nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by elimination of chloride. | Sulfonamides | nih.gov |

| Diazotization | NaNO₂, HCl | Formation of a diazonium salt (–N₂⁺). The amine reacts with nitrous acid (formed in situ) to yield an N-nitrosamine, which then rearranges and eliminates water to form the diazonium ion. | Diazonium Salts | doi.org |

| Sandmeyer Reaction | Diazonium salt, Cu(I) salt (e.g., CuCl, CuBr, CuCN) | The diazonium group is replaced by a halogen or cyano group. The mechanism involves single-electron transfer from the copper(I) catalyst. | Halo- or Cyano-Xanthones | |

| Formation of Ureas | Isocyanates | Nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate. | Substituted Ureas | researchgate.net |

One important transformation is the diazotization of the amino group, which can then be converted into a hydroxyl group, providing a route to hydroxyxanthone derivatives. doi.org The amino group can also be used in the synthesis of azides, which are precursors for triazole formation via click chemistry. researchgate.netresearchgate.net

Theoretical Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for investigating reaction mechanisms, complementing experimental studies. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the feasibility and selectivity of a reaction.

While specific theoretical studies on the reaction mechanisms of 3-Amino-6-Nitro-9H-Xanthone are not widely available, QSAR (Quantitative Structure-Activity Relationship) studies have been performed on various xanthone derivatives. researchgate.netinnovareacademics.in These studies correlate calculated molecular descriptors (e.g., atomic charges, frontier molecular orbital energies) with biological activity. innovareacademics.in For example, a QSAR study on hydroxyxanthone derivatives identified the atomic net charges on specific carbon atoms of the xanthone core as being crucial for their pharmacological activity. innovareacademics.in

Although primarily used for drug design, the principles of these theoretical approaches can be extended to predict reactivity. For example, calculating the electron density and electrostatic potential on the xanthone nucleus can help identify sites susceptible to electrophilic or nucleophilic attack, thereby validating proposed reaction mechanisms for synthesis and derivatization. Computational analysis could also be used to explore the transition state structures for key steps like the intramolecular cyclization in xanthone synthesis or the derivatization of its functional groups. nih.govmdpi.com

Theoretical and Computational Studies on 3 Amino 6 Nitro 9h Xanthone

Electronic Structure Analysis

The electronic properties of 3-Amino-6-Nitro-9H-Xanthone are largely dictated by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to the xanthone (B1684191) core.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Amino-6-Nitro-9H-Xanthone, DFT calculations are crucial for characterizing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The amino group, being an electron donor, significantly raises the energy of the HOMO. This orbital is expected to be primarily localized over the amino group and the adjacent part of the xanthone's aromatic system. Conversely, the potent electron-withdrawing nature of the nitro group lowers the energy of the LUMO, with this orbital being concentrated around the nitro group and its connected phenyl ring. This distinct separation of the frontier orbitals is a hallmark of a "push-pull" system, where electron density is pushed by the donor and pulled by the acceptor. This arrangement facilitates an intramolecular charge transfer (ICT) from the amino-group region to the nitro-group region upon electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying reactive sites. uni-muenchen.de For 3-Amino-6-Nitro-9H-Xanthone, the MEP map would show distinct regions of varying electrostatic potential.

Negative Potential (Nucleophilic Regions): Regions of high electron density, typically colored red or yellow, are anticipated around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen of the amino group. These areas are susceptible to attack by electrophiles.

Positive Potential (Electrophilic Regions): Regions of low electron density, colored blue, are expected around the hydrogen atoms of the amino group and near the carbon atoms attached to the electron-withdrawing nitro group. researchgate.net

The MEP provides a clear picture of the charge polarization induced by the substituents, confirming the push-pull nature of the molecule.

| Atom/Functional Group | Predicted Partial Charge | Reason |

|---|---|---|

| Oxygen (Carbonyl, C=O) | Highly Negative | High electronegativity and resonance |

| Oxygen (Nitro, -NO₂) | Highly Negative | High electronegativity and strong withdrawing effect |

| Nitrogen (Amino, -NH₂) | Negative | Lone pair of electrons, acts as a Lewis base |

| Nitrogen (Nitro, -NO₂) | Positive | Bonded to two highly electronegative oxygen atoms |

| Hydrogen (Amino, -NH₂) | Positive | Bonded to electronegative nitrogen |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences a molecule's electronic properties and reactivity. researchgate.net In molecules with strong donor-acceptor character like 3-Amino-6-Nitro-9H-Xanthone, this gap is expected to be relatively small. researchgate.net

A small HOMO-LUMO gap is significant for several reasons:

Intramolecular Charge Transfer (ICT): A lower energy gap facilitates the promotion of an electron from the HOMO to the LUMO, corresponding to an ICT event. researchgate.net This is directly related to the molecule's optical properties, such as its color and fluorescence.

Nonlinear Optical (NLO) Properties: Molecules with significant ICT and small energy gaps often exhibit large hyperpolarizability, making them potential candidates for NLO materials. researchgate.net

Reactivity: A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

| Compound | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected Energy Gap (ΔE) |

|---|---|---|---|---|

| Xanthone (Parent) | Reference | Baseline | Baseline | Large |

| 6-Nitroxanthone | Electron Withdrawing | Lowered | Significantly Lowered | Medium |

| 3-Aminoxanthone | Electron Donating | Significantly Raised | Raised | Medium |

| 3-Amino-6-Nitro-9H-Xanthone | Donor-Acceptor | Significantly Raised | Significantly Lowered | Small |

Conformational Analysis and Molecular Dynamics Simulations

While the xanthone core is a rigid structure, computational simulations can explore the flexibility of its substituents and its interactions with other molecules.

The core of 3-Amino-6-Nitro-9H-Xanthone is a tricyclic dibenzo-γ-pyrone framework, which is largely planar and rigid. nih.gov Molecular dynamics (MD) simulations can be employed to study the structural stability of this core and the rotational freedom of the attached amino and nitro groups. ugm.ac.idlongdom.org

Xanthone Core: The fused ring system provides significant conformational stability. The planarity of this system is crucial for the extensive π-conjugation that connects the donor and acceptor groups.

Substituent Flexibility: The primary sources of flexibility are the rotations around the C-N bonds of the amino and nitro groups. MD simulations can reveal the preferred orientations of these groups relative to the aromatic rings and the energy barriers for their rotation. This flexibility can influence how the molecule packs in a solid state and interacts with its environment.

The functional groups on 3-Amino-6-Nitro-9H-Xanthone allow for a variety of specific noncovalent intermolecular interactions that can govern its self-assembly into larger, ordered structures. nih.govmdpi.com

Hydrogen Bonding: The amino group (-NH2) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and carbonyl (C=O) groups are effective hydrogen bond acceptors. This donor-acceptor capability can lead to the formation of extensive hydrogen-bonded networks.

π-π Stacking: The large, planar aromatic surface of the xanthone core promotes π-π stacking interactions, where molecules align face-to-face. nih.gov These interactions are crucial for stabilizing crystal lattices and aggregates.

Theoretical studies can model how these interactions work in concert, predicting that the molecules might self-assemble into structures like one-dimensional stacks or two-dimensional sheets, which are fundamental to the material's crystal engineering. beilstein-journals.orgchemrxiv.org

| Interaction Type | Participating Group (Donor) | Participating Group (Acceptor) | Significance |

|---|---|---|---|

| Hydrogen Bond | Amino (-NH₂) | Nitro (-NO₂), Carbonyl (C=O) | Directional control of self-assembly |

| π-π Stacking | Xanthone Aromatic Core | Xanthone Aromatic Core | Stabilizes crystal packing and aggregates |

| Dipole-Dipole | Entire Molecule (Positive End) | Entire Molecule (Negative End) | Contributes to lattice energy |

Prediction of Spectroscopic Parameters (Computational)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 3-Amino-6-Nitro-9H-Xanthone, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting its spectral behavior.

The electronic absorption and emission spectra of a molecule are dictated by transitions between its electronic states. Computational methods can model these transitions to predict UV-Vis absorption and fluorescence spectra.

Methodology and Application: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of organic molecules. researchgate.net The process involves first optimizing the ground-state geometry of 3-Amino-6-Nitro-9H-Xanthone using a suitable DFT functional and basis set. From this optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies and corresponding oscillator strengths. These values correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.

For fluorescence, the geometry of the first singlet excited state (S₁) is optimized. A subsequent TD-DFT calculation on the optimized S₁ geometry provides the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima yields the Stokes shift, a key characteristic of fluorescent molecules. iist.ac.in

Expected Spectral Features for 3-Amino-6-Nitro-9H-Xanthone: The xanthone core itself is a chromophore that absorbs in the UV region. beilstein-journals.org The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the xanthone scaffold is expected to create a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT is predicted to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted xanthone. beilstein-journals.org Computational studies on similar donor-acceptor substituted xanthones and other aromatic systems have demonstrated this effect, where electronic transitions from orbitals localized on the donor part (amino group and phenyl ring) to orbitals on the acceptor part (nitro group and carbonyl) result in lower energy absorption bands. researchgate.networldscientific.com

The predicted UV-Vis and fluorescence data for 3-Amino-6-Nitro-9H-Xanthone, based on typical computational results for analogous molecules, are summarized in the interactive table below.

| Parameter | Predicted Value/Range | Computational Method | Comment |

|---|---|---|---|

| Absorption Maximum (λ_max) | ~350-450 nm | TD-DFT | The presence of donor (amino) and acceptor (nitro) groups is expected to red-shift the absorption into the visible range. beilstein-journals.orgmdpi.com |

| Molar Absorptivity (ε) | High | TD-DFT (from Oscillator Strength) | Charge-transfer transitions are typically intense. |

| Emission Maximum (λ_em) | ~450-550 nm | TD-DFT (from S₁ optimized geometry) | Fluorescence is expected to be significantly Stokes-shifted due to the ICT nature. researchgate.net |

| Stokes Shift | Large | Calculated from λ_max and λ_em | A large Stokes shift is characteristic of molecules with significant geometric relaxation in the excited state. iist.ac.in |

Predicting NMR chemical shifts is a crucial application of quantum chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. sfasu.edu

Methodology and Application: The calculation involves optimizing the molecular geometry of 3-Amino-6-Nitro-9H-Xanthone at a selected level of theory (e.g., B3LYP/6-311+G(d,p)). Following this, a GIAO-DFT calculation is run to compute the absolute magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the target nucleus from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

Expected Chemical Shifts for 3-Amino-6-Nitro-9H-Xanthone: The distribution of electron density, which governs NMR chemical shifts, is heavily influenced by the substituents.

¹³C NMR: The carbon atoms attached to the electron-withdrawing nitro (-NO₂) and carbonyl (C=O) groups are expected to be deshielded and appear at a higher chemical shift (downfield). Conversely, the carbon bonded to the electron-donating amino (-NH₂) group will be more shielded and appear at a lower chemical shift (upfield). Carbons within the aromatic rings will have their shifts modulated by the combined electronic effects of these functional groups. sfasu.edunih.gov

¹H NMR: Protons on the aromatic ring containing the nitro group are expected to be shifted downfield due to its strong deshielding effect. Protons on the ring with the amino group will be shifted upfield relative to unsubstituted xanthone. The protons of the amino group itself would appear as a broad signal, the position of which can be sensitive to solvent and concentration. mdpi.com

The following interactive table presents the predicted ¹³C and ¹H NMR chemical shifts for key atoms in 3-Amino-6-Nitro-9H-Xanthone, based on established substituent effects.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C3 (C-NH₂) | ~145-155 | - | Attached to electron-donating amino group, but also part of the aromatic system. |

| C6 (C-NO₂) | ~140-150 | - | Attached to a strong electron-withdrawing group. sfasu.edu |

| C9 (C=O) | ~175-185 | - | Typical chemical shift for a ketone carbonyl in a conjugated system. |

| H2/H4 | - | ~6.5-7.5 | Protons ortho/para to the electron-donating amino group are shielded. |

| H5/H7 | - | ~8.0-9.0 | Protons ortho/para to the electron-withdrawing nitro group are strongly deshielded. |

| NH₂ | - | Broad, variable | Position is dependent on hydrogen bonding and solvent. |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations provide a suite of descriptors that can predict the reactivity of a molecule. These descriptors are derived from the electronic structure and are essential for understanding reaction mechanisms.

The Fukui function, f(r), is a key concept within conceptual DFT that describes the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com It is used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

f⁺(r): Governs reactivity towards a nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺(r) value is the most likely site for a nucleophile to attack.

f⁻(r): Governs reactivity towards an electrophilic attack (where the molecule donates an electron). The site with the highest f⁻(r) value is the most susceptible to attack by an electrophile.

For 3-Amino-6-Nitro-9H-Xanthone, the amino group is a strong electron-donating group, increasing the electron density in the ring it is attached to, particularly at the ortho and para positions. The nitro group is a strong electron-withdrawing group, making its ring electron-deficient. Therefore, the Fukui functions are expected to show:

High f⁻(r) values on the ring containing the amino group, indicating these are the primary sites for electrophilic attack .

High f⁺(r) values on the ring containing the nitro group, identifying these as the preferred sites for nucleophilic attack . mdpi.com The presence of nitro groups is known to lead to low or even negative Fukui function values in other parts of a molecule, indicating a lack of nucleophilic character there. mdpi.com

| Type of Attack | Governing Function | Predicted Reactive Site(s) | Reasoning |

|---|---|---|---|

| Electrophilic | f⁻(r) | Aromatic carbons ortho and para to the -NH₂ group (e.g., C2, C4) | The electron-donating amino group activates these positions for attack by electrophiles. mdpi.com |

| Nucleophilic | f⁺(r) | Aromatic carbons ortho and para to the -NO₂ group (e.g., C5, C7) | The electron-withdrawing nitro group makes these positions electron-deficient and susceptible to nucleophiles. researchgate.net |

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A higher ω value indicates a stronger electrophile. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (related to HOMO and LUMO energies) and η is the chemical hardness.

Nucleophilicity Index (N): Measures the ability of a species to donate electrons. A higher N value signifies a stronger nucleophile.

| Index | Predicted Character | Influencing Factor |

|---|---|---|

| Electrophilicity (ω) | High | The strong electron-withdrawing -NO₂ group lowers the LUMO energy, making the molecule a good electron acceptor. researchgate.net |

| Nucleophilicity (N) | Moderate | The electron-donating -NH₂ group raises the HOMO energy, giving the molecule electron-donating capacity. |

| Overall Reactivity | Likely a strong electrophile | In many donor-acceptor systems, the electrophilic character induced by a nitro group dominates the global reactivity profile. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Framework)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemicals based on their molecular structure. researchgate.net The fundamental principle is that the structure of a molecule, encoded in a set of numerical values called molecular descriptors, is correlated with a specific physicochemical or biological property.

Theoretical Framework: A QSPR model is a mathematical equation that takes the form:

Property = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The development of a QSPR model for a series of xanthone derivatives, including 3-Amino-6-Nitro-9H-Xanthone, would involve the following steps:

Data Set Assembly: A collection of xanthone derivatives with experimentally measured values for a target property (e.g., solubility, melting point, corrosion inhibition efficiency) is gathered. researchgate.net

Descriptor Calculation: For each molecule in the data set, a large number of theoretical molecular descriptors are calculated using software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, electrophilicity. researchgate.netresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of the calculated descriptors and the experimental property. researchgate.net

Validation: The predictive power of the resulting QSPR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For a molecule like 3-Amino-6-Nitro-9H-Xanthone, a QSPR model could predict various properties by calculating its specific descriptors and inputting them into a validated equation derived from related xanthones. For instance, descriptors like the number of H-bond donors (from the amino group), polar surface area (from nitro and carbonyl groups), and quantum chemical indices would likely be significant predictors for many properties. researchgate.netjournalmedicals.com

Advanced Spectroscopic and Analytical Methodologies in the Research of 3 Amino 6 Nitro 9h Xanthone

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 3-Amino-6-Nitro-9H-Xanthone (C₁₃H₈N₂O₄), HRMS can provide an exact mass measurement, which is then used to confirm its molecular formula.

In addition to precise mass determination, mass spectrometry induces fragmentation of the molecule, and the resulting pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of aromatic nitro compounds often involves characteristic losses of the nitro group (NO₂) or related fragments (NO, O). miamioh.edunih.gov The xanthone (B1684191) core can also undergo specific cleavages, such as the loss of carbon monoxide (CO). Analyzing these fragmentation pathways is essential for structural verification. miamioh.edu

Interactive Data Table: Plausible HRMS Fragmentation Data for 3-Amino-6-Nitro-9H-Xanthone

| Ion/Fragment | Proposed Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₉N₂O₄⁺ | 271.0562 |

| [M-NO₂]⁺ | C₁₃H₈NO₂⁺ | 224.0555 |

| [M-NO₂-CO]⁺ | C₁₂H₈NO⁺ | 196.0606 |

| [M-H-NO]⁺ | C₁₃H₇NO₃⁺ | 240.0348 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of a molecule in solution. While one-dimensional (1D) NMR provides initial information, advanced two-dimensional (2D) techniques are necessary to resolve complex structures like that of 3-Amino-6-Nitro-9H-Xanthone.

Two-dimensional NMR experiments provide correlation data that reveal how different atoms within a molecule are connected, which is crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It is invaluable for mapping the proton networks within the aromatic rings of the xanthone structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netyoutube.com This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is essential for piecing together the entire molecular structure, connecting the individual spin systems identified by COSY, and confirming the positions of substituents like the amino and nitro groups on the xanthone skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. researchgate.netu-tokyo.ac.jp This information is vital for determining the three-dimensional conformation of the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments and 2D Correlations for 3-Amino-6-Nitro-9H-Xanthone

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| 1 | 118.0 | 7.50 (d, 8.5) | H-2 | C1-H1 | C2, C9a, C=O |

| 2 | 125.0 | 7.10 (dd, 8.5, 2.5) | H-1, H-4 | C2-H2 | C1, C3, C4, C9a |

| 3 | 148.0 | - | - | - | C1, C2, C4, C4a |

| 4 | 110.0 | 6.80 (d, 2.5) | H-2 | C4-H4 | C2, C3, C4a, C9a |

| 4a | 121.0 | - | - | - | C4, C9a, C9 |

| 5 | 122.0 | 8.30 (d, 2.8) | H-7 | C5-H5 | C6, C7, C8a, C9 |

| 6 | 145.0 | - | - | - | C5, C7, C8, C8a |

| 7 | 120.0 | 8.15 (dd, 9.0, 2.8) | H-5, H-8 | C7-H7 | C5, C6, C8a |

| 8 | 115.0 | 7.90 (d, 9.0) | H-7 | C8-H8 | C6, C8a, C9 |

| 8a | 155.0 | - | - | - | C5, C7, C8, C9 |

| 9 (C=O) | 175.0 | - | - | - | C1, C8, C8a, C9a |

| 9a | 150.0 | - | - | - | C1, C4, C4a |

Solid-State NMR (ssNMR) is an analytical technique used to study molecules in their solid form. It is particularly valuable for characterizing materials that are insoluble or for investigating phenomena unique to the solid state, such as polymorphism. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. While no specific ssNMR studies on 3-Amino-6-Nitro-9H-Xanthone have been reported, this methodology would be the definitive choice for identifying and characterizing different polymorphic forms if they exist.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net It provides exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. redalyc.org

This technique requires a single, high-quality crystal of the compound. The diffraction pattern produced when the crystal is exposed to an X-ray beam is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. researchgate.netresearchgate.net This analysis provides an unambiguous confirmation of the molecular structure elucidated by other spectroscopic methods.

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data for a Xanthone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6405 |

| b (Å) | 7.5444 |

| c (Å) | 15.2341 |

| β (°) | 102.280 |

| Volume (ų) | 1307.26 |

| Z | 4 |

Note: Data is representative and based on a similar published xanthone structure for illustrative purposes. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). While it does not provide the detailed atomic coordinates of a single-crystal analysis, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. PXRD is widely used for:

Phase Identification: Confirming the identity of a crystalline material.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorphism Screening: Distinguishing between different crystal forms of 3-Amino-6-Nitro-9H-Xanthone.

Each polymorph would produce a distinct PXRD pattern, making this technique essential for quality control and material characterization in both research and industrial settings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within the 3-Amino-6-Nitro-9H-Xanthone molecule. These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the types of bonds and their chemical environment. nih.govmdpi.com The spectra are complementary, as some molecular vibrations that are strong in IR are weak in Raman, and vice versa. spectroscopyonline.com

The key functional groups of 3-Amino-6-Nitro-9H-Xanthone—the amino (-NH₂), nitro (-NO₂), and xanthone carbonyl (C=O)—exhibit characteristic vibrational frequencies.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine typically appear in the 3500-3300 cm⁻¹ region in the FT-IR spectrum. Usually, two bands are observed, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Xanthone Core: The C=O stretching vibration of the γ-pyrone ring in the xanthone nucleus gives rise to a strong, sharp band in the FT-IR spectrum, generally found in the 1660-1610 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from the fused benzene rings are expected in the 1600-1450 cm⁻¹ range. scialert.net The C-O-C stretching of the ether linkage within the xanthone core typically appears in the 1280-1180 cm⁻¹ region. researchgate.net

Hydrogen bonding significantly influences the position and shape of vibrational bands. In 3-Amino-6-Nitro-9H-Xanthone, both intramolecular (between the amino group and the adjacent carbonyl oxygen) and intermolecular hydrogen bonding (between molecules in the solid state) can occur. Such interactions typically cause a broadening and a shift to lower wavenumbers (red-shift) for the stretching vibrations of the groups involved, such as the N-H and C=O bands. nih.govnih.gov Analysis of these shifts provides valuable insight into the molecular association and conformation. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | FT-IR |

| N-H Bend (Scissor) | 1650 - 1580 | FT-IR | |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1560 - 1500 | FT-IR |

| N=O Symmetric Stretch | 1360 - 1300 | FT-IR | |

| Xanthone Core | C=O Stretch | 1660 - 1610 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman | |

| C-O-C Ether Stretch | 1280 - 1180 | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within 3-Amino-6-Nitro-9H-Xanthone. The presence of a conjugated π-system, an electron-donating group (EDG) in the amino substituent, and an electron-withdrawing group (EWG) in the nitro substituent creates a donor-acceptor (D-A) type structure, which profoundly influences its electronic properties. nih.gov

The UV-Vis absorption spectrum of substituted xanthones is typically characterized by multiple absorption bands. For 3-Amino-6-Nitro-9H-Xanthone, absorptions can be attributed to:

π→π* Transitions: These high-energy transitions occur within the aromatic π-system of the xanthone core. They are generally observed as intense bands in the shorter wavelength UV region (e.g., ~250-300 nm).

n→π* Transitions: These transitions involve the non-bonding electrons on the oxygen of the carbonyl group. They are typically of lower intensity and appear at longer wavelengths than the main π→π* bands.

Intramolecular Charge Transfer (ICT) Transitions: The D-A nature of the molecule facilitates a transition where electron density is moved from the amino group (donor) to the nitro group (acceptor) through the conjugated xanthone system. This ICT band is often broad, of medium intensity, and appears at the longest wavelength in the visible or near-UV region (e.g., >400 nm), responsible for the compound's color. kg.ac.rs The position of this band can be sensitive to solvent polarity.

Fluorescence spectroscopy provides information on the molecule's de-excitation pathways. While many nitro-aromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing, some D-A substituted xanthones can be emissive. nih.gov If 3-Amino-6-Nitro-9H-Xanthone is fluorescent, its emission spectrum would likely be characterized by a broad band at a longer wavelength than its lowest energy absorption (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, can be highly dependent on the molecular environment, such as solvent and solid-state packing. nih.govacs.org

| Electronic Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π→π | Transitions within the aromatic xanthone core | ~250 - 380 nm |

| n→π | Transition of non-bonding electrons on carbonyl oxygen | Longer wavelength, lower intensity |

| Intramolecular Charge Transfer (ICT) | Electron density shift from amino (donor) to nitro (acceptor) group | >400 nm (Visible Region) |

Chromatographic Techniques for Separation, Purity Assessment, and Isolation of Derivatives

Chromatography is essential for the purification, purity assessment, and isolation of 3-Amino-6-Nitro-9H-Xanthone and its derivatives from synthesis reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly applied methods. mdpi.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of xanthone derivatives. researchgate.netmdpi.com

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is typically used. nih.govnih.gov

Mobile Phase: A polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol or acetonitrile, is employed. nih.govnih.gov

Detection: UV-Vis detection is standard, with the monitoring wavelength set at one of the compound's absorption maxima (e.g., the λₘₐₓ of the ICT band) to ensure high sensitivity. researchgate.netnih.gov This method allows for the rapid and accurate determination of purity, quantification in a mixture, and monitoring of reaction progress. By scaling up the process using preparative HPLC columns, pure samples of the target compound can be isolated.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring reactions and identifying suitable solvent systems for larger-scale column chromatography.

Stationary Phase: Pre-coated silica gel plates are commonly used. ajchem-a.com

Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is used as the eluent.

Visualization: The separated spots on the TLC plate can be visualized under UV light (due to the compound's fluorescence or UV absorbance) or by using staining reagents. ajchem-a.com

For the isolation of larger quantities, column chromatography using silica gel as the stationary phase is often the method of choice, followed by HPLC for final purity confirmation. mdpi.comajchem-a.com

| Parameter | Typical Condition for Xanthone Analysis |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) silica gel |

| Mobile Phase | Gradient of acidified water and methanol or acetonitrile |

| Detection | UV-Vis Detector set at an absorption maximum (λₘₐₓ) |

| Applications | Purity assessment, quantification, reaction monitoring, preparative isolation |

Future Research Directions and Emerging Methodological Advancements for 3 Amino 6 Nitro 9h Xanthone Research

Development of Novel and Highly Efficient Synthetic Strategies

While classical methods for the synthesis of xanthones are well-established, future research will focus on developing more efficient, sustainable, and versatile synthetic routes to access 3-Amino-6-Nitro-9H-Xanthone and its analogues. The complexity of this molecule, featuring distinct electronic functionalities on the aromatic scaffold, necessitates advanced synthetic approaches to allow for precise structural modifications.

Emerging strategies are expected to include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and enhance the purity of xanthone (B1684191) derivatives. Its application would be a significant step towards greener chemistry approaches.

Heterogeneous Catalysis: The use of recoverable and reusable solid-supported catalysts, particularly in cross-coupling reactions, aligns with the principles of sustainable chemistry. Future work could focus on developing novel heterogeneous palladium catalysts for reactions like the carbonylative Suzuki coupling to construct the xanthone core, offering milder reaction conditions and easier product purification nih.gov.

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired xanthone structure in a single step is a highly sought-after goal nih.gov. Such strategies improve atom economy and reduce waste, making the synthesis more efficient and cost-effective.